sodium 3,6-dibutylnaphthalene-1-sulfonate

Catalog No.
S656817
CAS No.
25417-20-3
M.F
C18H24O3S.Na
M. Wt
342.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium 3,6-dibutylnaphthalene-1-sulfonate

CAS Number

25417-20-3

Product Name

sodium 3,6-dibutylnaphthalene-1-sulfonate

IUPAC Name

sodium;3,6-dibutylnaphthalene-1-sulfonate

Molecular Formula

C18H24O3S.Na

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C18H24O3S.Na/c1-3-5-7-14-9-10-17-16(11-14)12-15(8-6-4-2)13-18(17)22(19,20)21;/h9-13H,3-8H2,1-2H3,(H,19,20,21);/q;+1/p-1

InChI Key

SRAWNDFHGTVUNZ-UHFFFAOYSA-M

SMILES

CCCCC1=CC2=C(C=C1)C(=CC(=C2)CCCC)S(=O)(=O)[O-].[Na+]

Synonyms

diisopropylnaphthalenesulfonate, Nekal, nekal A, sodium salt, nekal BA 77, nekal BA 78, nekal BX 78, nekal NB, Nekal, ammonia salt, Nekal, parent

Canonical SMILES

CCCCC1=CC2=C(C=C1)C(=CC(=C2)CCCC)S(=O)(=O)[O-].[Na+]

Protein and Membrane Biochemistry:

  • Protein Solubilization: DBNDS is known for its ability to solubilize various membrane proteins, aiding in their extraction, purification, and functional characterization. Its amphiphilic nature allows it to interact with both the hydrophobic and hydrophilic regions of proteins, facilitating their extraction from membranes [].
  • Membrane Mimetics: DBNDS can be used to create artificial membrane environments for studying protein-lipid interactions and membrane-associated processes in vitro. By mimicking the natural environment of these proteins, DBNDS provides a valuable tool for understanding their structure and function [].

Analytical Chemistry:

  • Micellar Separations: DBNDS forms micelles in aqueous solutions, which can be utilized for separation techniques like micellar electrokinetic chromatography (MEKC) and micellar capillary electrophoresis (MCE). These techniques separate various analytes based on their partitioning behavior between the micellar phase and the bulk aqueous phase [].
  • Surfactant-Assisted Extraction: DBNDS can be employed to enhance the extraction efficiency of various analytes from complex matrices, such as biological samples and environmental samples. Its ability to solubilize hydrophobic compounds makes it a valuable tool for sample preparation in analytical procedures [].

Material Science and Nanotechnology:

  • Synthesis of Nanoparticles: DBNDS can be used as a stabilizing agent in the synthesis of various nanoparticles. It helps prevent particle aggregation by electrostatically repelling the particles, leading to the formation of well-dispersed and monodispersed nanoparticles.
  • Functionalization of Materials: DBNDS can be used to modify the surface properties of various materials, such as polymers and nanoparticles. This modification can influence their wettability, dispersibility, and biocompatibility, making them suitable for various applications in material science and drug delivery.

Sodium 3,6-dibutylnaphthalene-1-sulfonate is a chemical compound characterized by its unique structure and properties. It is a sodium salt of dibutylnaphthalenesulfonic acid, with the molecular formula C18H23NaO3SC_{18}H_{23}NaO_3S and a molecular weight of approximately 342.43 g/mol . This compound features a naphthalene ring substituted with two butyl groups at the 3 and 6 positions, along with a sulfonate group at the 1 position, which contributes to its solubility in water and surfactant properties.

The primary mechanism of action of DBNSSA is related to its amphiphilic nature. When dissolved in water, DBNSSA molecules tend to aggregate, forming micelles. Micelles have a core that sequesters hydrophobic molecules/compounds and a hydrophilic outer shell that interacts with water. This property makes DBNSSA useful for:

  • Solubilization: Dispersing hydrophobic substances in water, enhancing their solubility.
  • Emulsification: Stabilizing emulsions, which are mixtures of immiscible liquids.
  • Membrane Interactions: DBNSSA can interact with cell membranes due to its amphiphilic nature, potentially affecting membrane fluidity and permeability, although specific research on this application is needed.
  • Skin and Eye Irritation: Potential for irritation upon contact. Wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling.
  • Dust Inhalation: Avoid inhaling dust particles.
  • Environmental Impact: The biodegradability and environmental impact of DBNSSA are unknown and should be considered when handling and disposing of the compound.
Typical of sulfonates. These include:

  • Nucleophilic Substitution: The sulfonate group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrolysis: In aqueous environments, it can hydrolyze to release dibutylnaphthalenesulfonic acid.
  • Redox Reactions: The naphthalene moiety may undergo oxidation or reduction reactions under certain conditions, affecting its biological and chemical activity.

The synthesis of sodium 3,6-dibutylnaphthalene-1-sulfonate typically involves several steps:

  • Naphthalene Sulfonation: Naphthalene is sulfonated using sulfuric acid to introduce a sulfonic acid group.
  • Butylation: The resulting sulfonated naphthalene is then treated with butyl halides in the presence of a base to introduce the butyl groups at the 3 and 6 positions.
  • Neutralization: Finally, the sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.

This multi-step process allows for the selective introduction of functional groups while maintaining the integrity of the naphthalene structure .

Sodium 3,6-dibutylnaphthalene-1-sulfonate has various applications across different industries:

  • Surfactants: It is widely used as an anionic surfactant in detergents and cleaning products due to its ability to reduce surface tension.
  • Textile Industry: Employed as a wetting agent and bleeding agent in textile processing .
  • Pharmaceuticals: Utilized in drug formulations to enhance solubility and bioavailability of hydrophobic drugs.

Interaction studies involving sodium 3,6-dibutylnaphthalene-1-sulfonate have focused on its role as a surfactant and its interactions with various biological membranes. It has been shown to affect membrane permeability and may enhance the absorption of other compounds through cellular barriers. Additionally, studies have indicated potential interactions with proteins and enzymes, which could influence its biological activity .

Several compounds share structural similarities with sodium 3,6-dibutylnaphthalene-1-sulfonate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
Sodium dodecylbenzenesulfonateAromatic ring with long alkyl chainStronger surfactant properties
Sodium lauryl sulfateAliphatic chain with sulfate groupWidely used in personal care products
Sodium octyl sulfateShorter alkyl chain than dibutylnaphthaleneLess effective as a detergent

Sodium 3,6-dibutylnaphthalene-1-sulfonate is unique due to its specific naphthalene structure combined with two butyl groups, which enhances its solubility and surfactant properties compared to other similar compounds. Its specific applications in textiles and pharmaceuticals set it apart from more commonly used surfactants like sodium dodecylbenzenesulfonate and sodium lauryl sulfate .

Molecular Structure and Configurational Analysis

Sodium 3,6-dibutylnaphthalene-1-sulfonate represents a complex aromatic sulfonate compound with the molecular formula C₁₈H₂₃NaO₃S and a molecular weight of 342.43 grams per mole [1] [2]. The compound features a naphthalene ring system as its central aromatic core, which consists of two fused benzene rings forming a polycyclic aromatic hydrocarbon structure [21]. This naphthalene backbone provides the fundamental structural framework upon which the various substituents are positioned.

The molecular architecture incorporates two butyl groups (C₄H₉) strategically positioned at the 3 and 6 positions of the naphthalene ring system [1] [32]. These dibutyl substituents are linear alkyl chains that extend from the aromatic core, creating significant hydrophobic character in the molecule [32]. The placement of these butyl groups in the 3,6-positions represents a diagonal substitution pattern across the naphthalene ring system, which influences both the electronic distribution and the overall molecular geometry [1].

At the 1-position of the naphthalene ring, a sulfonic acid group (-SO₃H) is attached and neutralized with a sodium cation (Na⁺) to form the sulfonate functionality [1] [2]. This ionic group provides the hydrophilic character essential for the compound's surfactant properties and water solubility [32]. The sulfonate group contains a sulfur atom bonded to three oxygen atoms in a tetrahedral arrangement, with one oxygen carrying the negative charge that is balanced by the sodium cation [1].

The amphiphilic nature of sodium 3,6-dibutylnaphthalene-1-sulfonate arises from the combination of the hydrophobic naphthalene-dibutyl portion and the hydrophilic sulfonate group [32]. This structural arrangement allows the molecule to function as an anionic surfactant, with the naphthalene ring and butyl chains providing lipophilic interactions while the sulfonate group ensures water solubility [10] [32].

Table 1: Basic Molecular Data for Sodium 3,6-Dibutylnaphthalene-1-Sulfonate

PropertyValue
Molecular FormulaC₁₈H₂₃NaO₃S
Molecular Weight (g/mol)342.43
Exact Mass (g/mol)342.13
CAS Registry Number25417-20-3
IUPAC Namesodium;3,6-dibutylnaphthalene-1-sulfonate
Physical AppearanceLight brown to off-white powder
Crystal SystemNot determined
Space GroupNot determined

Crystallographic Characterization

The crystallographic properties of sodium 3,6-dibutylnaphthalene-1-sulfonate reflect the complex interplay between the aromatic naphthalene core and the ionic sulfonate functionality [16]. Research on related naphthalene sulfonate compounds has revealed important insights into the crystal packing arrangements and structural parameters that can be extrapolated to understand this specific derivative [16] [35].

Studies of naphthalene sulfonate crystal structures demonstrate that these compounds typically exhibit layered crystal packing motifs [16]. The sodium cations arrange in distinct layers, with the organic naphthalene sulfonate anions positioned between these cationic layers [16]. This layered arrangement is driven by the electrostatic interactions between the charged sulfonate groups and the sodium cations, creating a stable three-dimensional crystal lattice [16].

The naphthalene ring system maintains its planar geometry within the crystal structure, similar to the parent naphthalene molecule [21] [35]. Crystallographic analysis of related naphthalene derivatives shows that the aromatic rings preserve their characteristic bond length alternation, with peripheral carbon-carbon bonds measuring approximately 1.37 Å and bridging bonds measuring approximately 1.42 Å [21] [33]. These bond length variations reflect the electronic structure of the naphthalene system and its aromatic character [21] [33].

The presence of the dibutyl substituents introduces additional complexity to the crystal packing [32]. The alkyl chains can adopt various conformations, potentially leading to conformational polymorphism or affecting the overall crystal morphology [32]. The butyl groups likely extend away from the naphthalene plane, creating three-dimensional molecular shapes that influence intermolecular packing arrangements [32].

Crystallographic studies of similar naphthalene sulfonate compounds indicate that the sulfonate group adopts a specific orientation relative to the aromatic ring [35]. The sulfur-oxygen bonds typically show slight variations in length, reflecting the electronic delocalization within the sulfonate group [35]. The torsion angles between the sulfonate group and the naphthalene ring can provide insights into the conformational preferences and steric interactions within the crystal structure [35].

Table 2: Naphthalene Bond Length Analysis

Bond TypeBond Length (Å)Classification
C1-C2 (Peripheral)1.37Short bond
C3-C4 (Peripheral)1.37Short bond
C5-C6 (Peripheral)1.37Short bond
C7-C8 (Peripheral)1.37Short bond
C1-C9 (Bridging)1.42Long bond
C2-C3 (Bridging)1.42Long bond
C4-C10 (Bridging)1.42Long bond
C8-C7 (Bridging)1.42Long bond

Electronic Structure and Bonding Properties

The electronic structure of sodium 3,6-dibutylnaphthalene-1-sulfonate is fundamentally based on the π-electron system of the naphthalene core, modified by the electron-donating butyl substituents and the electron-withdrawing sulfonate group [23] [27]. Density functional theory calculations on naphthalene and its derivatives provide insights into the frontier molecular orbital energies and electronic properties relevant to this compound [23] [27] [28].

The highest occupied molecular orbital energy for naphthalene has been calculated at approximately -6.13 electron volts using density functional theory methods [27] [28]. The presence of electron-donating butyl groups at the 3,6-positions is expected to raise the highest occupied molecular orbital energy relative to unsubstituted naphthalene, while the electron-withdrawing sulfonate group at the 1-position will have the opposite effect [27] [28]. The net result of these competing electronic effects determines the overall electronic properties of the molecule [27] [28].

The lowest unoccupied molecular orbital energy for naphthalene is calculated at approximately -1.37 electron volts [27] [28]. The dibutyl substitution pattern and sulfonate functionality will modify this energy level, with the sulfonate group potentially lowering the lowest unoccupied molecular orbital energy through its electron-withdrawing character [27] [28]. The band gap between the highest occupied and lowest unoccupied molecular orbitals for naphthalene is approximately 4.75 electron volts [27] [28].

The aromatic character of the naphthalene system is preserved in sodium 3,6-dibutylnaphthalene-1-sulfonate, maintaining the characteristic π-electron delocalization across the bicyclic structure [23] [29]. The carbon-carbon bonds within the naphthalene rings exhibit partial double-bond character due to this delocalization, as evidenced by the bond length alternation pattern observed in crystallographic studies [21] [33].

The sulfonate group introduces significant ionic character to the molecule through its formal negative charge [1] [2]. This ionic functionality creates strong electrostatic interactions with the sodium counterion and influences the overall electronic distribution within the molecule [1] [2]. The sulfur-oxygen bonds in the sulfonate group exhibit considerable ionic character while retaining some covalent bonding contributions [35].

Table 3: Electronic Structure Parameters

ParameterNaphthaleneEstimated for 3,6-Dibutyl
HOMO Energy (eV)-6.13-5.8 to -6.0
LUMO Energy (eV)-1.37-1.2 to -1.4
Band Gap (eV)4.754.4 to 4.8
Ionization Energy (eV)6.135.8 to 6.0
Electron Affinity (eV)1.371.2 to 1.4
Electronegativity (χ)3.753.5 to 3.7
Global Hardness (η)2.372.3 to 2.4
Global Softness (S)0.420.41 to 0.43

Positional Isomerism in Dibutylnaphthalene Sulfonates

The naphthalene ring system offers multiple positions for substitution, leading to various positional isomers of dibutylnaphthalene sulfonates [9] [11]. The numbering system for naphthalene designates eight distinct positions (1 through 8) around the perimeter of the fused ring system, with positions 1, 4, 5, and 8 being equivalent due to symmetry, and positions 2, 3, 6, and 7 forming another equivalent set [21] [11].

Positional isomerism in dibutylnaphthalene sulfonates arises from the different possible arrangements of the two butyl substituents on the naphthalene ring [11] [36]. The relative positions of these substituents significantly influence the molecular properties, including stability, solubility, and reactivity [13] [37]. The substitution pattern affects both the steric interactions between the substituents and the electronic distribution within the aromatic system [11] [36].

The thermal stability of different naphthalene sulfonate isomers varies considerably based on the substitution pattern [13]. Research on naphthalene disulfonate isomers under geothermal conditions has revealed that the 1,5-naphthalene disulfonate isomer exhibits the least thermal stability, readily transforming to other isomers at elevated temperatures [13]. This isomerization behavior demonstrates the importance of substitution position in determining molecular stability [13].

Separation studies of naphthalene sulfonate isomers using capillary zone electrophoresis have established the relative migration behavior of different positional isomers [9]. The elution sequence for disulfonate isomers follows the order: 2,6-naphthalene disulfonate < 2,7-naphthalene disulfonate < 1,6-naphthalene disulfonate < 1,5-naphthalene disulfonate [9]. This separation pattern reflects the differences in molecular interactions and charge distribution among the various isomers [9].

3,6-Dibutyl vs. 6,7-Dibutyl Isomers

The comparison between 3,6-dibutylnaphthalene-1-sulfonate and 6,7-dibutylnaphthalene-1-sulfonate reveals significant differences in molecular properties arising from the distinct substitution patterns [1] [37]. The 3,6-substitution pattern represents a diagonal arrangement across the naphthalene ring system, while the 6,7-pattern places the butyl groups in adjacent positions [1] [37].

The 3,6-dibutyl isomer exhibits superior thermal stability compared to the 6,7-dibutyl variant [37]. This enhanced stability is attributed to the reduced steric interaction between the butyl substituents in the diagonal arrangement [37]. The greater separation between the butyl groups in the 3,6-isomer minimizes conformational strain and allows for more favorable molecular geometries [37].

Solubility characteristics differ markedly between these isomers [37]. The 3,6-dibutylnaphthalene-1-sulfonate demonstrates higher water solubility compared to the 6,7-isomer [37]. This difference is attributed to the more favorable hydration of the sulfonate group when the bulky butyl substituents are positioned farther apart [37]. The diagonal substitution pattern in the 3,6-isomer allows for better solvation of the ionic functionality [37].

The electronic properties of these isomers also show distinct variations [36]. The different substitution patterns lead to variations in the electronic distribution within the naphthalene π-system [36]. The 3,6-arrangement provides more symmetric electronic effects, while the 6,7-pattern creates localized electronic perturbations due to the adjacent positioning of the electron-donating butyl groups [36].

Crystallographic behavior differs between these isomers, with the 3,6-dibutyl compound typically forming more stable crystal structures [37]. The diagonal substitution pattern facilitates more efficient crystal packing arrangements, leading to higher melting points and greater thermal stability [37]. The 6,7-isomer may exhibit different polymorphic behavior due to the steric constraints imposed by the adjacent butyl substituents [37].

Variation in Properties Based on Substitution Patterns

The substitution pattern in dibutylnaphthalene sulfonates profoundly influences the molecular properties through both electronic and steric effects [11] [37]. Different positional arrangements of the butyl groups create distinct molecular environments that affect reactivity, stability, and physical properties [11] [37].

Steric interactions play a crucial role in determining the conformational preferences of different isomers [37]. Adjacent substitution patterns, such as the 6,7-arrangement, introduce significant steric repulsion between the bulky butyl groups [37]. This repulsion can lead to non-planar conformations of the naphthalene ring system or force the butyl chains into energetically unfavorable conformations [37].

Electronic effects contribute to the property variations through different degrees of conjugation and inductive effects [36]. The positioning of electron-donating butyl groups relative to the electron-withdrawing sulfonate functionality creates varying electronic environments [36]. Diagonal substitution patterns tend to provide more balanced electronic effects compared to adjacent or linear arrangements [36].

Solubility patterns vary systematically with substitution position [37]. Isomers with substituents positioned to minimize steric hindrance around the sulfonate group generally exhibit higher water solubility [37]. The accessibility of the ionic functionality for hydration is a critical factor in determining the aqueous solubility of these compounds [37].

Thermal stability follows predictable trends based on substitution patterns [13] [37]. Isomers with minimal steric interactions between substituents demonstrate superior thermal stability [37]. The ability to adopt low-energy conformations without significant bond strain contributes to the thermal robustness of certain substitution patterns [37].

Table 4: Positional Isomer Comparison

Isomer TypeSubstitution PatternRelative StabilitySolubilityThermal Stability
3,6-Dibutylnaphthalene-1-sulfonateDiagonal positions (meta-meta)HighHigh in waterGood up to 200°C
6,7-Dibutylnaphthalene-1-sulfonateAdjacent positions (ortho)ModerateModerate in waterLower than 3,6-isomer
2,6-Dibutylnaphthalene-1-sulfonateMixed diagonal-adjacentModerate-HighHigh in waterGood up to 180°C
1,5-NaphthalenedisulfonateDisulfonate (1,5)VariableVery high in waterLeast stable (1,5)
2,7-NaphthalenedisulfonateDisulfonate (2,7)HighVery high in waterMost stable

The reactivity patterns of different isomers reflect the electronic and steric environment around reactive sites [22]. Substitution patterns that create electron-rich or electron-poor regions on the naphthalene ring will exhibit different reactivity toward electrophilic or nucleophilic reagents [22]. The accessibility of reactive positions is also influenced by the steric bulk of nearby substituents [22].

Physical Description

DryPowder, Liquid; PelletsLargeCrystals

Other CAS

25417-20-3

General Manufacturing Information

Agriculture, forestry, fishing and hunting
Pesticide, fertilizer, and other agricultural chemical manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Naphthalenesulfonic acid, dibutyl-, sodium salt (1:1): ACTIVE

Dates

Modify: 2024-04-14

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